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Compound of Interest

Compound Name: 1-Chloro-3-methoxyisoquinoline

CAS No.: 16535-95-8

Cat. No.: B3108417

Get Quote

Technical Monograph: 1-Chloro-3-
methoxyisoquinoline
Characterization, Synthesis, and Physicochemical Analysis

Executive Summary
1-Chloro-3-methoxyisoquinoline (CAS 16535-95-8) is a specialized heterocyclic intermediate

utilized primarily in the synthesis of complex pharmaceutical agents, including Sphingosine-1-

phosphate (S1P) receptor modulators and antiviral drugs.[1] While often cited in patent

literature as a transient intermediate, its isolation and physicochemical characterization are

critical for ensuring downstream reaction fidelity.

This guide addresses the scarcity of public experimental thermal data for this specific isomer by

providing predicted physicochemical parameters, a validated synthesis protocol based on

authoritative patent literature, and a self-validating workflow for in-house melting point

determination.
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Chemical Identity & Structural Analysis[2][3][4]
The compound features an isoquinoline core functionalized with a chlorine atom at the C1

position and a methoxy group at the C3 position.[2][3] The C1-chloro substituent is highly

reactive toward nucleophilic aromatic substitution (

), making it a "privileged scaffold" for diversity-oriented synthesis.[1][2]

Property Data

IUPAC Name 1-Chloro-3-methoxyisoquinoline

CAS Number 16535-95-8

Molecular Formula

Molecular Weight 193.63 g/mol

SMILES COc1cc2ccccc2c(Cl)n1

InChI Key PBBOAYURNSIRSH-UHFFFAOYSA-N

Physicochemical Properties Data
The following data consolidates available experimental observations with high-confidence

predictive models. Note that while the compound is confirmed as a solid at room temperature,

exact melting point values vary by crystalline form and purity.

Table 1: Thermal and Physical Constants[1]
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Parameter Value / Range Source / Confidence

Physical State Solid (Crystalline Powder)
Experimental (Sigma-Aldrich)

[1]

Melting Point (MP)
Undefined in public literature

(Est. 60–90°C)*

Requires in-house

determination (See Protocol A)

Boiling Point (BP)
309.4 ± 22.0 °C (at 760

mmHg)
Predicted (ACD/Labs) [2]

Density 1.268 ± 0.06 g/cm³ Predicted [2]

pKa ~2.15 (Conjugate Acid) Predicted (Basic Nitrogen)

Solubility
Soluble in DCM, DMSO, Ethyl

Acetate
Experimental Observation

> Note on Melting Point: Unlike its isomer 1-chloro-7-methoxyisoquinoline (BP ~333°C) or the

precursor 1-methylisoquinolin-3-ol (MP ~204°C), the 1-chloro-3-methoxy derivative often exists

as a low-melting solid.[1] Users must treat literature values as indicative and rely on the

experimental protocol below for certificate of analysis (CoA) generation.

Synthesis & Reaction Mechanism[1][3][10][11][12]
To understand the impurity profile affecting the melting point, one must analyze the synthesis

route. The most reliable method involves the deoxychlorination of 3-methoxyisoquinolin-1(2H)-

one using phosphorus oxychloride (

).[1]

Reaction Pathway
The reaction proceeds via the activation of the lactam carbonyl by

, followed by nucleophilic attack of the chloride ion and subsequent aromatization.

3-Methoxyisoquinolin-1(2H)-one
(Precursor)

Phosphorylated
Intermediate

+ POCl3, 80°C
Activation 1-Chloro-3-methoxyisoquinoline

(Target)

- HOPCl2
Aromatization
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Click to download full resolution via product page

Figure 1: Deoxychlorination pathway for the synthesis of 1-Chloro-3-methoxyisoquinoline.

Experimental Protocols
Protocol A: Synthesis of 1-Chloro-3-
methoxyisoquinoline
Adapted from US Patent 2024/0025919 A1 [3][1]

Objective: Isolate high-purity material for characterization.

Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 3-

methoxyisoquinolin-1(2H)-one (1.0 eq) in anhydrous acetonitrile (MeCN).

Activation: Add Phosphorus Oxychloride (

) (5.0 eq) dropwise to control exotherm.

Reaction: Heat the mixture to 80°C and stir for 3 hours. Monitor conversion via TLC

(Hexane:EtOAc 4:1) or LC-MS.[1][4]

Work-up:

Concentrate the mixture under reduced pressure to remove excess

and MeCN.

Critical Step: Carefully neutralize the residue with saturated

solution (gas evolution!).

Extract with Dichloromethane (DCM).[5]

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in
Hexanes) to yield the white/off-white solid.
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Protocol B: Precise Melting Point Determination
Self-Validating System for Thermal Characterization

Rationale: Since literature data is predictive, you must establish the "Gold Standard" for your

specific lot.

Calibration: Calibrate the melting point apparatus using Benzophenone (MP 48°C) and

Vanillin (MP 81-83°C) standards.

Sample Prep: Dry the isolated solid in a vacuum desiccator (

) for 4 hours to remove trace solvent (solvent depression is the #1 cause of low MP
readings).

Loading: Pack the capillary tube to a height of 3 mm. Ensure compact packing by tapping.

Ramp Rate:

Fast Ramp (10°C/min) to identify approximate range.

Measurement Ramp: 1.0°C/min starting 10°C below the approximate point.

Data Recording: Record

(first liquid drop) and

(complete melt). The range should be <2°C for pure compounds.

Quality Control & Characterization
To validate the identity before thermal analysis, compare spectral data against these expected

parameters.

¹H NMR (400 MHz, DMSO-

):

3.90–4.00 (s, 3H,
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)

7.20–7.30 (s, 1H, C4-H)

7.50–8.20 (m, 4H, Isoquinoline Ar-H)

HPLC Purity: >95% (Area %) at 254 nm.

Characterization Workflow
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Figure 2: Logical workflow for validating the physical properties of 1-Chloro-3-
methoxyisoquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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